molecular formula C11H20O3Si B2551424 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one CAS No. 2171900-64-2

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one

Cat. No.: B2551424
CAS No.: 2171900-64-2
M. Wt: 228.363
InChI Key: WWUMCZDPRJUPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is an organic compound with the molecular formula C11H20O3Si. It is a ketone with a trimethylsilyl group and two ethoxy groups attached to a butynone backbone. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with trimethylsilylacetylene in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is unique due to the presence of both ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science .

Properties

IUPAC Name

1,1-diethoxy-4-trimethylsilylbut-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3Si/c1-6-13-11(14-7-2)10(12)8-9-15(3,4)5/h11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUMCZDPRJUPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C#C[Si](C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.